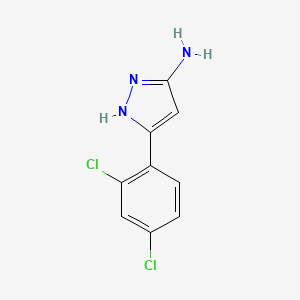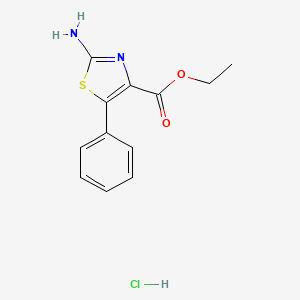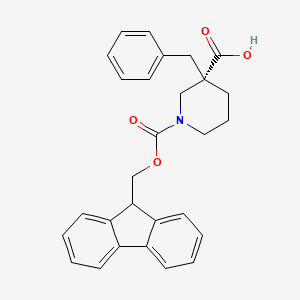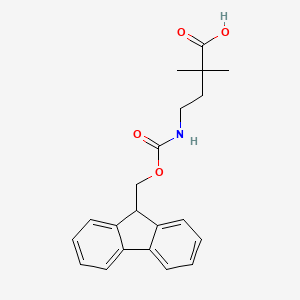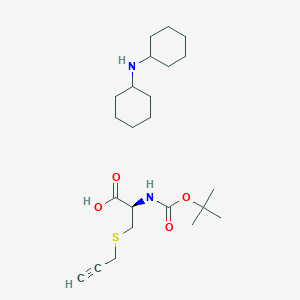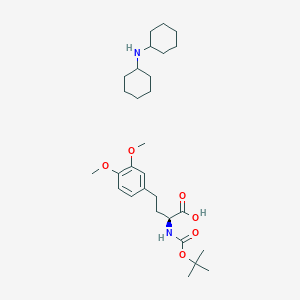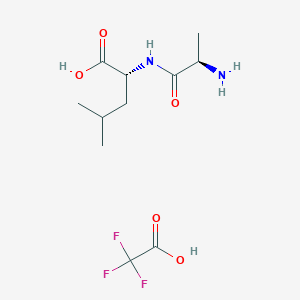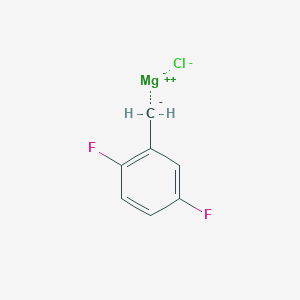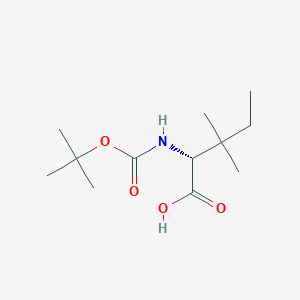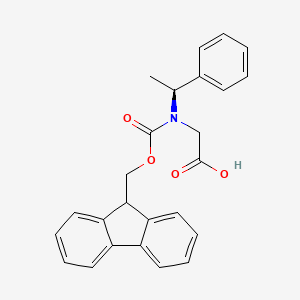
(S)-Fmoc-N-(1-phenylethyl)-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Fmoc-N-(1-phenylethyl)-glycine is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely employed in solid-phase peptide synthesis to protect the amino group during the assembly of peptide chains. The presence of the (S)-1-phenylethyl group introduces chirality, making it useful in the synthesis of enantiomerically pure peptides and other chiral molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-N-(1-phenylethyl)-glycine typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Chiral Introduction: The (S)-1-phenylethyl group is introduced via a coupling reaction. This can be done using (S)-1-phenylethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors to ensure high yield and purity.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound.
Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are used to ensure the quality and consistency of the product.
化学反应分析
Types of Reactions
(S)-Fmoc-N-(1-phenylethyl)-glycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: EDCI or DCC in the presence of HOBt (1-hydroxybenzotriazole) or similar additives.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Substituted Derivatives: Electrophilic substitution yields various substituted phenylethyl derivatives.
科学研究应用
(S)-Fmoc-N-(1-phenylethyl)-glycine has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of enantiomerically pure peptides.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Drug Development: Utilized in the synthesis of chiral drug intermediates.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
作用机制
The mechanism of action of (S)-Fmoc-N-(1-phenylethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The (S)-1-phenylethyl group introduces chirality, which is crucial for the synthesis of enantiomerically pure peptides. The compound interacts with various coupling reagents and bases to form peptide bonds, facilitating the construction of complex peptide structures.
相似化合物的比较
Similar Compounds
®-Fmoc-N-(1-phenylethyl)-glycine: The enantiomer of (S)-Fmoc-N-(1-phenylethyl)-glycine, used in similar applications but with different chiral properties.
Fmoc-Glycine:
Boc-N-(1-phenylethyl)-glycine: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the (S)-1-phenylethyl group, making it highly valuable in the synthesis of chiral peptides and other enantiomerically pure compounds. Its specific chirality and protecting group chemistry provide distinct advantages in peptide synthesis and chiral drug development.
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(1S)-1-phenylethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(18-9-3-2-4-10-18)26(15-24(27)28)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBVMGSZBTVUCZ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
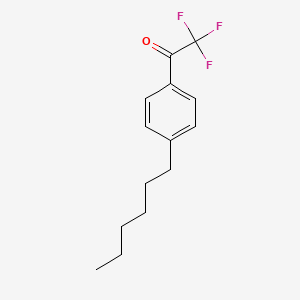
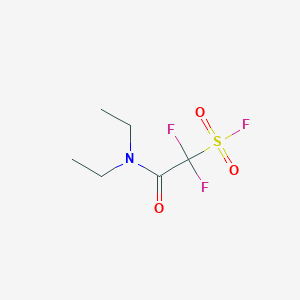

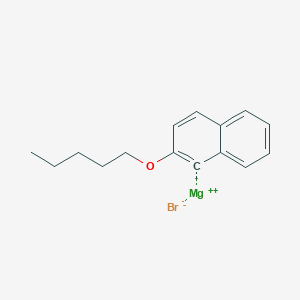
![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)
